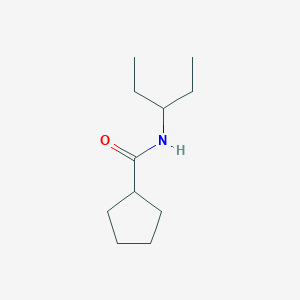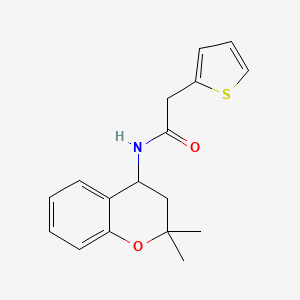![molecular formula C25H22N2O7S B5337005 N-[2-(benzoylamino)-3-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)acryloyl]glycine](/img/structure/B5337005.png)
N-[2-(benzoylamino)-3-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)acryloyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(benzoylamino)-3-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)acryloyl]glycine, commonly known as BAPTA-Gly, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BAPTA-Gly is a calcium chelator that can be used to study the role of calcium in various biological processes. In
作用机制
BAPTA-Gly acts as a calcium chelator, which means that it binds to calcium ions and removes them from the solution. This property allows researchers to study the effects of calcium on biological processes. BAPTA-Gly has a high affinity for calcium ions, which makes it an effective tool for studying calcium-dependent processes.
Biochemical and Physiological Effects
BAPTA-Gly has been shown to have several biochemical and physiological effects. It has been shown to inhibit calcium-dependent processes, including neurotransmitter release, muscle contraction, and cell signaling. BAPTA-Gly has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of BAPTA-Gly is its high affinity for calcium ions, which makes it an effective tool for studying calcium-dependent processes. BAPTA-Gly is also relatively easy to synthesize and is commercially available. However, one of the limitations of BAPTA-Gly is that it can also bind to other divalent cations, such as magnesium and zinc, which may affect the results of experiments.
未来方向
There are several future directions for the use of BAPTA-Gly in scientific research. One area of interest is the role of calcium in cancer development and progression. BAPTA-Gly may be useful in investigating the effects of calcium on cancer cell proliferation and metastasis. Another area of interest is the use of BAPTA-Gly in the development of new treatments for neurodegenerative diseases. BAPTA-Gly may be useful in the development of drugs that target calcium-dependent processes in the brain.
Conclusion
In conclusion, BAPTA-Gly is a chemical compound that has gained significant attention in scientific research due to its unique properties. BAPTA-Gly is a calcium chelator that can be used to study the role of calcium in various biological processes. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BAPTA-Gly have been discussed in this paper. BAPTA-Gly has the potential to be a valuable tool in scientific research and may lead to the development of new treatments for various diseases.
合成方法
The synthesis of BAPTA-Gly involves the reaction of BAPTA with glycine. BAPTA is a well-known calcium chelator, and its reaction with glycine results in the formation of BAPTA-Gly. The synthesis process involves several steps, including the protection of the carboxylic acid group, coupling with glycine, and deprotection of the protecting groups. The final product is obtained after purification through column chromatography.
科学研究应用
BAPTA-Gly has a wide range of applications in scientific research. It is commonly used to study the role of calcium in various biological processes, including cell signaling, neurotransmitter release, and muscle contraction. BAPTA-Gly is also used to investigate the role of calcium in diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
属性
IUPAC Name |
2-[[(E)-2-benzamido-3-[4-(4-methylphenyl)sulfonyloxyphenyl]prop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O7S/c1-17-7-13-21(14-8-17)35(32,33)34-20-11-9-18(10-12-20)15-22(25(31)26-16-23(28)29)27-24(30)19-5-3-2-4-6-19/h2-15H,16H2,1H3,(H,26,31)(H,27,30)(H,28,29)/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUADFMKFOWMFLV-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=C(C(=O)NCC(=O)O)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=C(\C(=O)NCC(=O)O)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(3-furoyl)-N-(2-methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5336925.png)


![4-[(2-bromobenzyl)oxy]benzamide](/img/structure/B5336938.png)
![N-[(1-ethyl-1H-imidazol-5-yl)methyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5336950.png)
![allyl 2-chloro-5-(5-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5336956.png)
![4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5336961.png)
![3-[2-(4-biphenylyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5336975.png)
![3-(4-ethoxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5336990.png)
![4-methylbenzaldehyde O-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]oxime](/img/structure/B5337001.png)
![2-{[3-(4-morpholinylcarbonyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5337009.png)

![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-(4-methylpiperazin-1-yl)propanamide](/img/structure/B5337022.png)
![10-bromo-3-(ethylthio)-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5337029.png)
